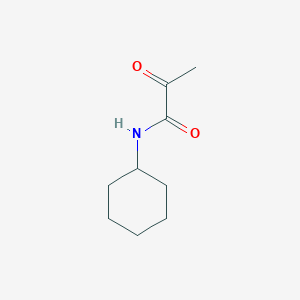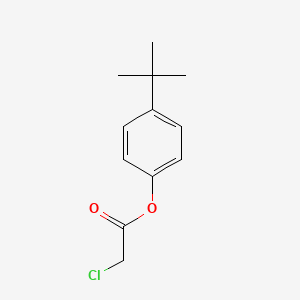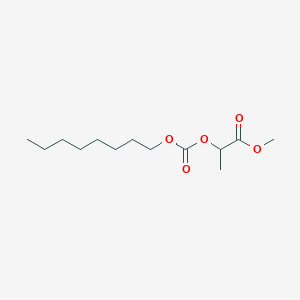
2-Octyloxycarbonyloxy-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyloxycarbonyloxy-propionic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes an octyl group, a carbonyloxy group, and a propionic acid methyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyloxycarbonyloxy-propionic acid methyl ester typically involves the esterification of propionic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3CH2COOH+CH3OH→CH3CH2COOCH3+H2O
In this reaction, propionic acid (CH₃CH₂COOH) reacts with methanol (CH₃OH) to form the ester (CH₃CH₂COOCH₃) and water (H₂O). The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyloxycarbonyloxy-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis (saponification) involves the use of a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Propionic acid and methanol.
Reduction: Propanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
2-Octyloxycarbonyloxy-propionic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Octyloxycarbonyloxy-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
2-Octyloxycarbonyloxy-propionic acid methyl ester can be compared with other similar esters such as:
Ethyl propionate: Similar structure but with an ethyl group instead of an octyl group.
Methyl butanoate: Similar structure but with a butanoic acid moiety instead of a propionic acid moiety.
Octyl acetate: Similar structure but with an acetate moiety instead of a propionic acid moiety.
These compounds share similar chemical properties and reactivity but differ in their specific structures and applications
Propriétés
Numéro CAS |
5456-15-5 |
|---|---|
Formule moléculaire |
C13H24O5 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
methyl 2-octoxycarbonyloxypropanoate |
InChI |
InChI=1S/C13H24O5/c1-4-5-6-7-8-9-10-17-13(15)18-11(2)12(14)16-3/h11H,4-10H2,1-3H3 |
Clé InChI |
MUGPSIWYLPIMOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)OC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


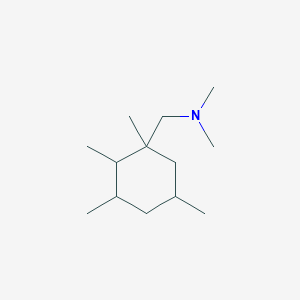

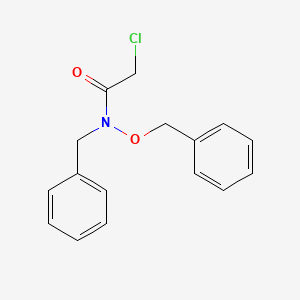
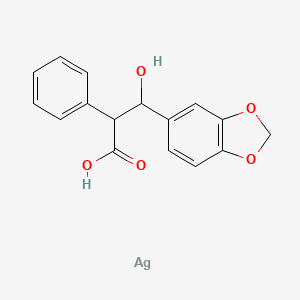

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
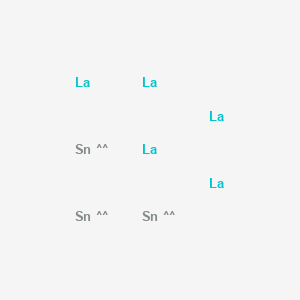
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
silane](/img/structure/B14721922.png)

